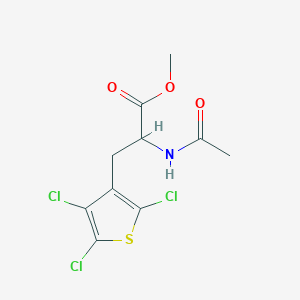

Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

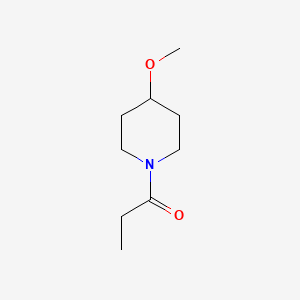

“Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate” is a chemical compound with the CAS Number: 2580184-01-4 . It has a molecular weight of 330.62 .

Molecular Structure Analysis

The IUPAC Name for this compound is methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate . The InChI Code for this compound is 1S/C10H10Cl3NO3S/c1-4(15)14-6(10(16)17-2)3-5-7(11)9(13)18-8(5)12/h6H,3H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis

The compound is available in powder form . . The compound is stable at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antimalarial Activity : A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds related to quinoline, focusing on quantitative structure-activity relationships. These compounds showed promising activity against resistant strains of Plasmodium berghei in mice and demonstrated potential for extended protection against infection, encouraging clinical trials in humans (Werbel et al., 1986).

Antitumor Activities : Jing (2011) synthesized derivatives of tyrosine methyl and ethyl esters, exhibiting selective antitumor activities. This study indicates the potential of structurally complex esters in developing antitumor agents (Xiong Jing, 2011).

Chemical Synthesis and Characterization

Radiosynthesis for Metabolism Studies : Latli and Casida (1995) described the radiosynthesis of herbicide acetochlor and a safener, highlighting methods for studying their metabolism and mode of action (B. Latli & J. Casida, 1995).

Responsive DNA-Binding Polymers : Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative, demonstrating its binding to DNA and forming polyplexes. This study explores the polymer's potential use in theranostic gene delivery (Analyn C. Carreon et al., 2014).

Mechanism of Action and Metabolism

- Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes, contributing to understanding the metabolic pathways and potential toxicological effects (S. Coleman et al., 2000).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO3S/c1-4(15)14-6(10(16)17-2)3-5-7(11)9(13)18-8(5)12/h6H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVBZTZBLIMLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(SC(=C1Cl)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)

![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)

![1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2938587.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)

![N-(4-cyanophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938599.png)

![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)